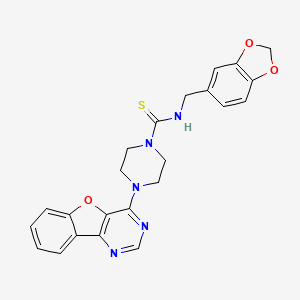
Amuvatinib
Übersicht
Beschreibung
Amuvatinib, also known as MP-470 or HPK 56, is an orally administered, selective multi-targeted tyrosine kinase inhibitor . It has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma . It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . Additionally, Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Molecular Structure Analysis
Amuvatinib is a small molecule with a molecular weight of 447.51 . Its chemical formula is C23H21N5O3S . The exact molecular structure analysis is not provided in the search results.Physical And Chemical Properties Analysis
Amuvatinib has a molecular weight of 447.51 and a chemical formula of C23H21N5O3S . The specific physical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition and Solid Tumors
Amuvatinib, a multi-targeted tyrosine kinase inhibitor, has shown activity against mutant KIT, platelet-derived growth factor receptor alpha (PDGFRα), and Rad51. A phase I study revealed its potential in patients with advanced solid tumors, particularly gastrointestinal stromal tumor (GIST) patients who had failed prior therapies. This study demonstrated amuvatinib's well-tolerance and suggested further investigation in refractory GIST (Tibes et al., 2013).
Pharmacokinetics and Formulation Development
Research on amuvatinib's pharmacokinetics led to the development of a lipid-suspension capsule formulation, which showed improved exposure compared to the dry-powder capsule. This study highlighted the potential of lipid-based formulations for enhancing the bioavailability of compounds like amuvatinib (Choy et al., 2012).
Combination Therapy in Cancer Treatment
Amuvatinib demonstrated promising results when combined with standard chemotherapy regimens. A phase 1B study found that amuvatinib, in combination with various chemotherapeutic agents, was well-tolerated and showed antitumor activity, especially in neuroendocrine, non-small cell lung cancer, and small cell lung cancer tumors (Mita et al., 2014).
Radio- and Chemo-Therapies Sensitization
Amuvatinib has been shown to sensitize tumor cells to radiotherapy and chemotherapy by inhibiting homologous recombination protein Rad51, leading to reduced resistance and enhanced treatment efficacy (Zhao et al., 2011).
Specific Activity in NRAS-Mutant Melanoma
Research indicates that amuvatinib has cytotoxic effects against NRAS-mutant melanoma, but not BRAF-mutant melanoma. This specificity suggests a potential role for amuvatinib in treating melanomas driven by oncogenic NRAS mutations (Fedorenko et al., 2014).
Inhibition of MET Kinase in Myeloma
Amuvatinib has shown efficacy in inhibiting MET kinase activity, leading to cell death and growth inhibition in myeloma cell lines. This suggests its potential utility in targeting the HGF/MET signaling pathway in myeloma therapy (Phillip et al., 2013).
Glucose Starvation in Tumor Cells
Amuvatinib derivatives have been explored for their potential to inhibit mitochondria and kill tumor cells under glucose starvation conditions, offering a novel approach for treating glucose-starved tumors (Marciano et al., 2020).
Enhancing Activity of Multi-Kinase Inhibitors
Research suggests that βIII-tubulin suppression enhances the activity of amuvatinib in c-Met positive non-small cell lung cancer cells. This highlights a potential therapeutic approach for lung carcinomas by targeting specific receptor tyrosine kinases in combination with βIII-tubulin suppression (Brayford et al., 2022).
Safety And Hazards
Zukünftige Richtungen
While the specific future directions for Amuvatinib are not detailed in the search results, it is suggested that further investigation into single-agent Amuvatinib in refractory GIST is warranted . Additionally, research is being conducted to identify new molecules with potential antineoplastic activity . The potential for further study of Amuvatinib in SCLC patients with high c-Kit expression is also suggested .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDIMHVKGYHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234176 | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amuvatinib | |
CAS RN |
850879-09-3 | |
| Record name | Amuvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amuvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMUVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



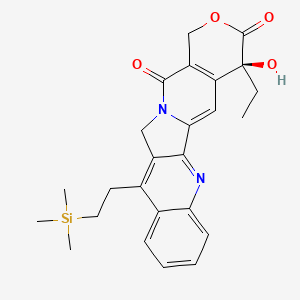





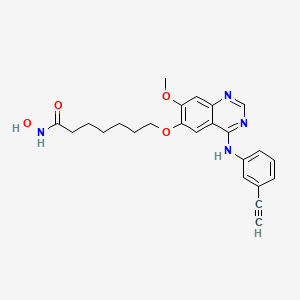
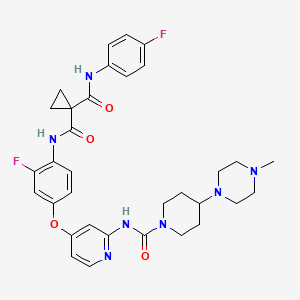
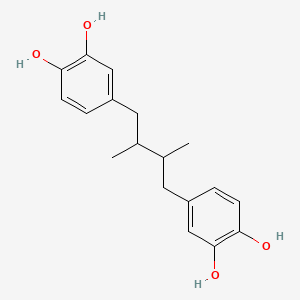
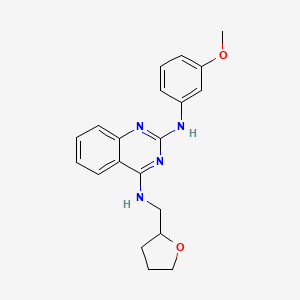
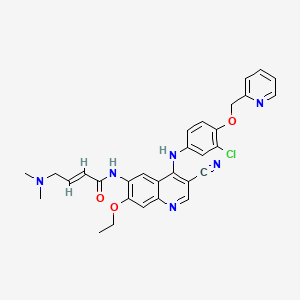
![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)